Linogliride Fumarate
Descripción
See also: Linogliride (has active moiety).
Propiedades
Número CAS |
78782-47-5 |
|---|---|
Fórmula molecular |
C20H26N4O5 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
ZSAMTXUUUFXIII-WLHGVMLRSA-N |
Números CAS relacionados |
75358-37-1 (Parent) |
Origen del producto |
United States |
Foundational & Exploratory
Linogliride Fumarate: An In-Depth Technical Guide to its Function as a KATP Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linogliride (B1675489), a non-sulfonylurea hypoglycemic agent, demonstrates its therapeutic effect in non-insulin-dependent diabetes mellitus (NIDDM) primarily through the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This action initiates a cascade of cellular events culminating in enhanced insulin (B600854) secretion. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the action of Linogliride Fumarate as a KATP channel inhibitor. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and diabetes research.
Introduction
This compound is an oral hypoglycemic agent that has shown significant efficacy in lowering fasting and postprandial glucose levels.[1] Its primary mechanism of action is as an insulin secretagogue, directly targeting the pancreatic β-cells to augment insulin release.[1][2] Unlike sulfonylureas, Linogliride belongs to a distinct chemical class, offering a different pharmacological profile for the management of type 2 diabetes. This guide delves into the molecular interactions and physiological consequences of Linogliride's inhibitory effect on KATP channels.
Mechanism of Action: KATP Channel Inhibition
The regulation of insulin secretion in pancreatic β-cells is intricately linked to the electrical activity of the cell membrane, which is largely governed by the ATP-sensitive potassium (KATP) channels. These channels are octameric protein complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.
Linogliride exerts its effect by binding to the SUR1 subunit of the KATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The closure of KATP channels reduces the outward flow of potassium ions (K+), causing a depolarization of the β-cell membrane. This depolarization, in turn, activates voltage-dependent calcium channels (VDCCs). The opening of VDCCs allows for an influx of extracellular calcium ions (Ca2+) into the cell. The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules, leading to an increased release of insulin into the bloodstream.
Although the precise binding site of Linogliride on the SUR1 subunit has not been definitively elucidated in the available literature, it is understood to interact with this regulatory subunit to modulate channel activity. The action of other non-sulfonylurea drugs and sulfonylureas like glibenclamide, which are known to bind within a transmembrane domain region of SUR1, provides a likely model for Linogliride's interaction.[3][4][5]
Quantitative Data
The inhibitory potency of this compound on KATP channels and its clinical efficacy have been quantified in several studies. The available data are summarized in the tables below for easy comparison.
| Parameter | Value | Experimental System | Reference |
| IC50 | 6-25 µM | Whole-cell voltage-clamping in single rat β-cells | [2] |
| Table 1: In Vitro Inhibitory Potency of this compound on KATP Channels. |
| Parameter | Baseline | Day 7 of Treatment | p-value | Dosage | Patient Population | Reference |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 | 150-400 mg b.i.d. | 26 patients with NIDDM | [1] |
| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 | 150-400 mg b.i.d. | 26 patients with NIDDM | [1] |
| Insulin AUC | 380 ± 327 | 610 ± 417 | < 0.01 | 150-400 mg b.i.d. | 26 patients with NIDDM | [1] |
| Table 2: Clinical Efficacy of this compound in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Electrophysiology: Whole-Cell Voltage-Clamping
This protocol is based on the methodology used to measure K+ current through ATP-sensitive K+ channels in single rat β-cells.[2]
Materials:
-
Islet Isolation: Collagenase, culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Dispersion: Trypsin/EDTA solution.
-
Electrophysiology Rig: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 D-glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 125 KCl, 30 KOH, 10 EGTA, 10 HEPES, 1 MgCl2, 0.03 ATP (pH adjusted to 7.15 with KOH).
-
Procedure:
-
Islet Isolation and Cell Preparation: Pancreatic islets are isolated from rats by collagenase digestion. The isolated islets are then dispersed into single cells using trypsin/EDTA and plated on glass coverslips.
-
Pipette Preparation: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Coverslips with adherent β-cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.
-
A patch pipette filled with the intracellular solution is brought into contact with a single β-cell to form a high-resistance seal (GΩ seal).
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
KATP currents are elicited by applying depolarizing voltage steps.
-
-
Drug Application: this compound (10-300 µM) is applied to the bath solution to determine its effect on the KATP current.
-
Data Analysis: The magnitude of the KATP current before and after drug application is measured to calculate the percentage of inhibition and determine the IC50 value.
In Vitro Insulin Secretion Assay
The following is a general protocol for a static glucose-stimulated insulin secretion (GSIS) assay with isolated pancreatic islets, which can be adapted for studying the effects of Linogliride.
Materials:
-
Isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose solutions of varying concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).
-
This compound stock solution.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in KRB buffer with low glucose for 1-2 hours to establish a basal rate of insulin secretion.
-
Incubation: Groups of islets are then incubated for a defined period (e.g., 60 minutes) in KRB buffer containing:
-
Low glucose (basal control).
-
High glucose (stimulatory control).
-
Low glucose + Linogliride.
-
High glucose + Linogliride.
-
-
Sample Collection: At the end of the incubation period, the supernatant is collected from each group.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin ELISA kit.
-
Data Analysis: Insulin secretion in response to Linogliride is compared to the control conditions.
In Vivo Studies in a Model of Non-Insulin-Dependent Diabetes Mellitus
The clinical efficacy of this compound was evaluated in patients with NIDDM. The following outlines the general design of such a clinical trial.[1]
Study Design:
-
Patient Population: Patients diagnosed with non-insulin-dependent diabetes mellitus.
-
Intervention: Oral administration of this compound at doses ranging from 150 to 400 mg twice daily (b.i.d.).
-
Duration: 7 days of therapy.
-
Primary Endpoints:
-
Change in fasting glucose levels from baseline to day 7.
-
Change in 8-hour glucose Area Under the Curve (AUC) from baseline to day 7.
-
-
Secondary Endpoint:
-
Change in insulin AUC from baseline to day 7.
-
-
Data Collection: Blood samples are collected at baseline and on day 7 to measure glucose and insulin levels.
-
Statistical Analysis: Paired t-tests or similar statistical methods are used to compare baseline and post-treatment values.
Conclusion
This compound is a potent insulin secretagogue that functions through the inhibition of ATP-sensitive potassium channels in pancreatic β-cells. Its non-sulfonylurea structure offers an alternative therapeutic option for the management of non-insulin-dependent diabetes mellitus. The quantitative data from both in vitro and clinical studies confirm its efficacy in inhibiting KATP channels, stimulating insulin secretion, and consequently lowering blood glucose levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of Linogliride and other KATP channel modulators. Further research is warranted to fully elucidate the specific binding interactions of Linogliride with the SUR1 subunit and to explore its long-term efficacy and safety profile.
References
- 1. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ATP-sensitive K+ channels in pancreatic beta-cells by nonsulfonylurea drug linogliride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Linogliride Fumarate: A Technical Overview of its Discovery, Preclinical Development, and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride Fumarate (B1241708) (formerly McN-3935) emerged in the 1980s as a novel, orally active hypoglycemic agent for the potential treatment of non-insulin-dependent diabetes mellitus (NIDDM), now known as type 2 diabetes. Developed by Ortho-McNeil Pharmaceutical, it represented a new chemical class of insulin (B600854) secretagogues, distinct from the widely used sulfonylureas. Despite showing early promise in clinical trials, its development was ultimately discontinued (B1498344) on August 29, 1996.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical and clinical data for Linogliride Fumarate.
Discovery and History
Details regarding the specific scientists and the precise timeline of the initial discovery of Linogliride are not extensively documented in publicly available literature, a common occurrence for compounds that do not reach market approval. However, its development by Ortho-McNeil Pharmaceutical places its origins within a period of active research into non-sulfonylurea insulin secretagogues. The earliest significant publication of its clinical evaluation appeared in 1987, suggesting its discovery and preclinical development occurred in the early to mid-1980s.[2]
Linogliride is chemically identified as N-(1-Methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboxamidine.[3] Its development as a fumarate salt, this compound, was aimed at optimizing its pharmaceutical properties for oral administration. The compound was noted to be a structural analogue of pirogliride, another hypoglycemic agent.[3] A notable aspect of its history is the discontinuation of its clinical development, with reports citing associations with CNS toxicity.[3]
Mechanism of Action
This compound exerts its hypoglycemic effect by acting as an insulin secretagogue.[2] Its primary molecular target is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[3]
Signaling Pathway
The mechanism involves the following key steps:
-
Binding to KATP Channel: Linogliride binds to the KATP channel complex in the pancreatic β-cell membrane.
-
Channel Inhibition: This binding inhibits the channel's activity, reducing the efflux of potassium ions (K+) from the cell.
-
Membrane Depolarization: The decrease in outward K+ current leads to the depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization activates voltage-gated calcium channels (Ca2+), resulting in an influx of extracellular calcium.
-
Insulin Exocytosis: The rise in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane, leading to the secretion of insulin into the bloodstream.
This mechanism is similar to that of sulfonylureas, although Linogliride is structurally distinct.
References
Linogliride Fumarate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linogliride (B1675489) Fumarate (B1241708) is an orally active hypoglycemic agent that has shown efficacy in lowering blood glucose levels in the context of non-insulin-dependent diabetes mellitus.[1] As a member of the guanidine-based insulin (B600854) secretagogues, its mechanism of action involves the modulation of ion channels in pancreatic β-cells, leading to enhanced insulin secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of Linogliride Fumarate. Furthermore, it outlines proposed experimental protocols for its synthesis and a robust analytical methodology for its quantification, adhering to industry standards.
Chemical Structure and Properties
This compound is the fumarate salt of the active pharmaceutical ingredient Linogliride. The chemical structure of Linogliride is characterized by a central guanidine (B92328) moiety substituted with a methylpyrrolidinylidene group, a phenyl group, and a morpholine (B109124) carboximidamide.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (E)-but-2-enedioic acid;N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide[2] |
| CAS Number | 78782-47-5[2] |
| Molecular Formula | C₂₀H₂₆N₄O₅[2] |
| SMILES | CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O[2] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 402.4 g/mol | [2] |
| Melting Point | Not experimentally determined in available literature. | |
| Solubility | Highly soluble in the physiological pH range of the gastrointestinal tract. At pH 4.4 and above, solubility is reported to be in the 1-2 mg/mL range.[3] | [3] |
| pKa | Not experimentally determined in available literature. |
Mechanism of Action
Linogliride exerts its glucose-lowering effect by acting as an insulin secretagogue. Its primary molecular target is the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[2] The mechanism follows a well-established pathway for this class of drugs.
Signaling Pathway of Linogliride-Induced Insulin Secretion
Experimental Protocols
Proposed Synthesis of Linogliride
While a detailed, step-by-step synthesis of Linogliride is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of analogous compounds. The following workflow outlines a potential multi-step synthesis.
General Procedure for Salt Formation
The conversion of the Linogliride free base to its fumarate salt can be achieved through a standard acid-base reaction followed by crystallization.
-
Dissolution: Dissolve equimolar amounts of Linogliride free base and fumaric acid in a suitable solvent (e.g., ethanol (B145695) or isopropanol) with gentle heating until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to ambient temperature. If precipitation does not occur, induce crystallization by seed crystal addition or by cooling in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold solvent to remove any residual impurities.
-
Drying: Dry the purified this compound salt under vacuum at a controlled temperature.
Analytical Methodology
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the quality control and quantification of this compound in bulk drug substance and pharmaceutical formulations. The following outlines a proposed method and a workflow for its validation according to ICH guidelines.
Proposed RP-HPLC Method Parameters
| Parameter | Recommended Setting |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis spectrophotometry (likely in the 220-260 nm range) |
| Injection Volume | 10 µL |
Analytical Method Validation Workflow
References
- 1. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H26N4O5 | CID 66630041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The preparation and evaluation of salt forms of linogliride with reduced solubilities as candidates for extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Linogliride Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linogliride (B1675489) Fumarate, a pyrrolidine-based compound, emerged as a novel, orally active insulin (B600854) secretagogue for the potential treatment of non-insulin-dependent diabetes mellitus (NIDDM). Its mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to increased insulin secretion. Clinical studies demonstrated its efficacy in reducing hyperglycemia. However, its development was discontinued, reportedly due to findings of central nervous system (CNS) toxicity in preclinical studies. This technical guide provides a comprehensive overview of the pharmacological profile of Linogliride Fumarate, summarizing available quantitative data, detailing experimental methodologies where possible, and visualizing key pathways to offer a thorough resource for researchers and drug development professionals.
Mechanism of Action
This compound exerts its hypoglycemic effect by acting as an insulin secretagogue.[1] The primary molecular target is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[2]
Signaling Pathway
The binding of Linogliride to the KATP channel initiates a cascade of events that culminates in insulin release:
-
KATP Channel Inhibition: Linogliride blocks the outward flow of potassium ions (K+) through the KATP channel.
-
Membrane Depolarization: The reduction in K+ efflux leads to the depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) into the cell.
-
Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.
This mechanism is similar to that of sulfonylurea drugs, although Linogliride is structurally distinct.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its glucose-lowering and insulin-stimulating properties.
In Vitro KATP Channel Inhibition
In vitro studies using the whole-cell voltage-clamping technique on single rat β-cells demonstrated that Linogliride inhibits the K+ current through ATP-sensitive K+ channels. The half-maximal inhibition (IC50) was observed at a concentration range of 6-25 µM, with the variability depending on the equilibration time of the drug.[2] The reversal of this inhibition was noted to be slow.[2]
| Parameter | Value | Species | Experimental System |
| IC50 (KATP Channel Inhibition) | 6-25 µM | Rat | Pancreatic β-cells (in vitro) |
Clinical Efficacy
A multiday therapy trial in 26 patients with non-insulin-dependent diabetes mellitus receiving this compound for one week at a dose range of 150 to 400 mg twice daily demonstrated significant hypoglycemic activity.[1]
| Parameter | Baseline (Mean ± SD) | Day 7 of Treatment (Mean ± SD) | P-value |
| Fasting Glucose | 237 ± 52 mg/dL | 199 ± 59 mg/dL | < 0.01 |
| 8-hour Glucose AUC | 2121 ± 617 mg/dL/8 hr | 1781 ± 631 mg/dL/8 hr | < 0.01 |
| Insulin AUC | 380 ± 327 µU/mL/8 hr | 610 ± 417 µU/mL/8 hr | < 0.01 |
Pharmacokinetics and Metabolism
Biotransformation
The metabolism of Linogliride varies across species. In rats and dogs, it undergoes more extensive metabolism, primarily through pyrrolidine (B122466) hydroxylation to form 5-hydroxylinogliride, which is a dominant and active metabolite.[2] Other minor metabolic pathways include aromatic hydroxylation, morpholine (B109124) hydroxylation, and imino-bond cleavage.[2]
In contrast, the metabolism of Linogliride in humans is very limited. Over 90% of the drug-related material in plasma is the unchanged parent drug, and more than 76% of the administered dose is excreted unchanged in the urine.[2] The only metabolite identified in human samples in minor amounts was 5-hydroxylinogliride.[2]
Caption: Proposed metabolic pathways for Linogliride.
Excretion
In all species studied (rat, dog, and human), more than 78% of the administered dose of Linogliride was recovered in the urine.[2]
Preclinical Toxicology and Discontinuation of Development
The clinical development of this compound was discontinued. While the precise, publicly documented reasons are scarce, reports suggest that this was due to findings of central nervous system (CNS) toxicity in preclinical animal studies. The specific nature and mechanisms of this neurotoxicity have not been extensively published in peer-reviewed literature.
Experimental Protocols
In Vitro KATP Channel Inhibition Assay (Hypothetical Workflow)
This protocol is a generalized representation based on standard electrophysiological techniques.
Caption: Hypothetical workflow for assessing KATP channel inhibition.
Clinical Trial for Hypoglycemic Activity
The described clinical trial likely followed a standard protocol for assessing the efficacy of a new antidiabetic agent.
-
Study Design: A multi-day, open-label or placebo-controlled trial.
-
Patient Population: Patients with non-insulin-dependent diabetes mellitus.
-
Intervention: Administration of this compound at varying doses (e.g., 150-400 mg b.i.d.).
-
Primary Endpoints:
-
Change in fasting plasma glucose from baseline.
-
Change in postprandial glucose levels, often assessed via an Area Under the Curve (AUC) measurement after a standardized meal or glucose challenge.
-
-
Secondary Endpoints:
-
Change in insulin and C-peptide levels (AUC).
-
Safety and tolerability assessments, including monitoring for adverse events and hypoglycemic episodes.
-
-
Methodology:
-
Baseline Measurements: Fasting glucose and insulin levels are measured before the first dose. A standardized meal tolerance test is performed to determine baseline glucose and insulin AUC.
-
Treatment Period: Patients receive the study drug for a specified duration (e.g., 7 days).
-
Follow-up Measurements: Fasting glucose and insulin levels are measured at specified intervals. The meal tolerance test is repeated at the end of the treatment period to assess changes in glucose and insulin AUC.
-
Sample Analysis: Blood samples are analyzed for glucose, insulin, and C-peptide concentrations using standard laboratory techniques.
-
Conclusion
This compound demonstrated promise as a novel oral hypoglycemic agent with a clear mechanism of action and proven efficacy in early clinical trials. Its distinct metabolic profile in humans, with minimal biotransformation and primary renal excretion of the parent compound, differentiated it from other antidiabetic agents. However, the emergence of CNS toxicity in preclinical studies ultimately led to the cessation of its development. This profile underscores the critical importance of thorough preclinical safety evaluations in the drug development process. While this compound did not proceed to market, the data gathered provides valuable insights into the pharmacology of non-sulfonylurea KATP channel inhibitors.
References
Linogliride Fumarate and Insulin Secretion Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Linogliride Fumarate, focusing on its mechanism of action related to insulin (B600854) secretion pathways. The information is compiled from publicly available scientific literature and is intended for a technical audience in the field of diabetes research and drug development.
Core Mechanism of Action: An Insulin Secretagogue
This compound is an orally active hypoglycemic agent that acts as an insulin secretagogue.[1] Its primary mechanism involves the modulation of pancreatic β-cell function to increase insulin release. This action is dependent on the presence of glucose, suggesting a glucose-sensitive mechanism that can potentially reduce the risk of hypoglycemia compared to non-glucose-dependent secretagogues.
The core of Linogliride's action lies in its ability to inhibit ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane. This inhibition leads to a cascade of events culminating in the exocytosis of insulin-containing granules.
Signaling Pathway of Linogliride-Induced Insulin Secretion
The insulin secretion pathway initiated by this compound is a well-understood process involving the electrical excitability of the pancreatic β-cell. The following diagram illustrates the key steps in this signaling cascade.
Quantitative Data on Efficacy
A key clinical trial investigated the hypoglycemic activity of this compound in patients with non-insulin-dependent diabetes mellitus. The study demonstrated a significant improvement in glycemic control over a one-week treatment period.
| Parameter | Baseline (Mean ± SD) | Day 7 of Treatment (Mean ± SD) | P-value |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |
| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 |
| 8-hour Insulin AUC (µU/mL/8 hr) | 380 ± 327 | 610 ± 417 | < 0.01 |
| Data from a clinical trial in 26 patients receiving 150 to 400 mg b.i.d. of this compound.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the study of this compound.
Clinical Trial Protocol for Hypoglycemic Agents
The following is a generalized protocol based on the reported clinical trial of this compound.[1]
Methodology Details:
-
Study Design: A multi-day therapy trial.
-
Participants: 26 patients with non-insulin-dependent diabetes mellitus.[1]
-
Intervention: Oral administration of this compound in a dose range of 150 to 400 mg twice daily (b.i.d.) for one week.[1]
-
Outcome Measures:
-
Fasting blood glucose levels.
-
8-hour area under the curve (AUC) for glucose.
-
8-hour AUC for insulin.
-
-
Blood Sampling: Blood samples for glucose and insulin were collected at baseline and on day 7 of treatment.
-
Assays: Standard laboratory techniques were used for the analysis of blood glucose and insulin concentrations.
-
Statistical Analysis: A paired t-test or a similar statistical method was likely used to compare the mean values of the outcome measures at baseline and after one week of treatment. A p-value of less than 0.05 was considered statistically significant.
In-Vitro Insulin Secretion from Isolated Rat Islets
The following is a representative protocol for studying the effect of a compound on insulin secretion from isolated pancreatic islets.
Methodology Details:
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a density gradient (e.g., Ficoll).
-
Islet Culture and Pre-incubation: Isolated islets are cultured for a short period to allow recovery. Before the experiment, islets are pre-incubated in a buffer with a low glucose concentration.
-
Stimulation of Insulin Secretion: Islets are then incubated in a buffer containing a stimulatory concentration of glucose, with or without different concentrations of this compound.
-
Measurement of Insulin: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different concentrations of this compound to the control group.
Conclusion
This compound is an effective insulin secretagogue that lowers blood glucose levels by acting on pancreatic β-cells. Its mechanism of action, centered on the inhibition of ATP-sensitive potassium channels, is a well-established pathway for stimulating insulin release. The available clinical data demonstrates its potential as a therapeutic agent for non-insulin-dependent diabetes mellitus. Further research into its long-term efficacy and safety profile is warranted. This technical guide provides a foundational understanding of the core mechanisms and experimental validation of this compound's action on insulin secretion pathways.
References
In Vitro Effects of Linogliride Fumarate on Pancreatic Islets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride Fumarate is a nonsulfonylurea hypoglycemic agent that has demonstrated efficacy in lowering blood glucose levels. This technical guide provides an in-depth overview of the documented in vitro effects of this compound on pancreatic islets, with a focus on its mechanism of action, quantitative effects on ion channel activity, and the subsequent stimulation of insulin (B600854) release. The information presented herein is compiled from available scientific literature to support further research and drug development efforts in the field of diabetes and metabolic diseases.
Core Mechanism of Action
The primary mechanism by which this compound stimulates insulin secretion is through the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells[1]. The closure of these channels leads to depolarization of the beta-cell membrane. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing granules.
Quantitative Data
The following table summarizes the available quantitative data on the in vitro effects of this compound on pancreatic beta-cell function.
| Parameter | Description | Value | Species | Reference |
| K+ Current Inhibition (IC50) | Half-maximal inhibitory concentration of Linogliride on ATP-sensitive K+ current in single beta-cells. | 6-25 µM | Rat | [1] |
| Reversal of Inhibition (t1/2) | Half-life for the reversal of K+ current inhibition after removal of Linogliride. | ~4 minutes | Rat | [1] |
Experimental Protocols
Pancreatic Islet Isolation
A standard and effective method for isolating pancreatic islets from mice involves collagenase P digestion. This procedure, when carefully executed, can yield approximately 250-350 healthy islets per mouse. The critical steps include the effective injection and complete perfusion of the pancreas with the collagenase solution to digest the exocrine tissue surrounding the islets.
Islet Culture and Treatment with this compound
-
Islet Culture: Isolated islets should be cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, penicillin, and streptomycin. Islets are typically cultured overnight to allow for recovery from the isolation process before experimental treatments.
-
This compound Preparation: A stock solution of this compound should be prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired final concentrations in the culture medium.
-
Treatment Protocol: For dose-response studies, islets would be incubated with varying concentrations of this compound (e.g., ranging from 1 µM to 300 µM, based on the known IC50 for K+ channel inhibition) for a specified period (e.g., 1-2 hours) in the presence of a fixed glucose concentration (e.g., 5.5 mM).
Assessment of Insulin Secretion
-
Static Incubation Assay: Following treatment with this compound, the culture medium is collected to measure the amount of secreted insulin. The islets can then be lysed to determine the total insulin content. Insulin concentrations are typically measured using an enzyme-linked immunosorbent assay (ELISA). The results are often expressed as a percentage of total insulin content to normalize for variations in islet size and number.
Islet Viability Assay
-
Fluorescent Staining: To assess the effect of this compound on islet viability, a dual fluorescent staining method using fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) can be employed. FDA stains viable cells green, while PI stains the nuclei of non-viable cells red. The percentage of viable cells can be quantified through fluorescence microscopy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound in pancreatic beta-cells and a general experimental workflow for assessing its in vitro effects.
Discussion and Future Directions
The available data clearly indicate that this compound acts as an insulin secretagogue by targeting the ATP-sensitive K+ channels in pancreatic beta-cells[1]. However, a comprehensive understanding of its in vitro effects requires further investigation. Specifically, detailed dose-response studies on insulin secretion from isolated islets are needed to correlate the ion channel inhibition with the physiological response.
Furthermore, the long-term effects of this compound on islet viability and gene expression remain to be elucidated. Studies assessing markers of apoptosis and profiling changes in gene expression related to beta-cell function and survival would provide valuable insights into the drug's overall impact on pancreatic islet health. Such data are crucial for a complete preclinical assessment and for informing the design of future clinical trials.
Conclusion
This compound is a potent inhibitor of ATP-sensitive K+ channels in pancreatic beta-cells, a mechanism that underlies its insulin secretagogue activity[1]. While the primary mode of action is well-defined, further in vitro studies are warranted to fully characterize its dose-dependent effects on insulin secretion, long-term impact on islet viability, and its influence on gene expression profiles in pancreatic islets. This technical guide provides a foundation for researchers to design and execute experiments that will contribute to a more complete understanding of the therapeutic potential of this compound.
References
Methodological & Application
Linogliride Fumarate: In Vitro Experimental Protocols for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride (B1675489) Fumarate is an experimental oral hypoglycemic agent that has demonstrated potential in the treatment of non-insulin-dependent diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic beta-cells. This document provides detailed application notes and protocols for in vitro studies designed to characterize the activity and mechanism of Linogliride Fumarate.
Mechanism of Action
Linogliride acts as an insulin secretagogue by blocking ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[1] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin release. This action is glucose-dependent, meaning the insulinotropic effect is significantly more pronounced in the presence of elevated glucose levels.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Type/System | Reference |
| Half-maximal inhibitory concentration (IC50) for KATP channels | 6-25 µM | Rat pancreatic β-cells | [1] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol details the procedure for measuring the effect of this compound on insulin secretion from isolated rodent pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from rodents (e.g., rats or mice) using the collagenase digestion method.
-
Purify the islets using a density gradient centrifugation.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
GSIS Assay:
-
Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.
-
Pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose (2.8 mM) with or without different concentrations of this compound (and a vehicle control). Incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with KRB containing high glucose (e.g., 16.7 mM) with or without the same concentrations of this compound. Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Lyse the islets to measure total insulin content.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants and islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted insulin to the total insulin content or per islet.
-
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol describes the whole-cell patch-clamp technique to directly measure the effect of this compound on KATP channel currents in single pancreatic β-cells.
Materials:
-
Isolated pancreatic β-cells or a suitable β-cell line (e.g., INS-1, MIN6)
-
Extracellular solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (containing in mM: 140 KCl, 10 EGTA, 1 MgCl2, 10 HEPES, and a defined concentration of ATP, e.g., 0.1 mM; pH adjusted to 7.2 with KOH)
-
This compound stock solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of pancreatic β-cells from isolated islets or culture a β-cell line on glass coverslips.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single β-cell.
-
Hold the membrane potential at a set voltage (e.g., -70 mV).
-
Record the baseline KATP channel currents.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Record the changes in KATP channel currents in the presence of the compound.
-
Analyze the data to determine the dose-dependent inhibition of the KATP current and calculate the IC50.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for the GSIS assay.
References
Application Notes and Protocols: Linogliride Fumarate in Isolated Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride (B1675489) Fumarate is a nonsulfonylurea insulin (B600854) secretagogue that has demonstrated efficacy in lowering blood glucose levels. Its mechanism of action in pancreatic beta-cells involves the regulation of ion channels, leading to insulin exocytosis. These application notes provide a comprehensive overview of the use of Linogliride Fumarate in research settings utilizing isolated pancreatic beta-cells, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways.
Data Presentation
Quantitative Effects of this compound on Pancreatic Beta-Cell Function
The primary molecular target of Linogliride in pancreatic beta-cells is the ATP-sensitive potassium (K-ATP) channel. Inhibition of this channel is a critical step in initiating insulin secretion.
| Parameter | Value | Species | Notes |
| Half-maximal Inhibition (IC50) of K-ATP Channels | 6-25 µM[1] | Rat | The variation in IC50 depends on the equilibration time of the drug. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Pancreatic Beta-Cells
This compound stimulates insulin secretion by directly interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta-cells. This interaction initiates a cascade of events culminating in the release of insulin.
References
Application Notes and Protocols for Studying Linogliride Fumarate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride Fumarate is an oral hypoglycemic agent that belongs to the class of insulin (B600854) secretagogues. Its primary mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels on the membranes of pancreatic β-cells. This action leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.[1] Although clinical development of Linogliride was discontinued, its mechanism of action remains relevant for the study of insulin secretion and the development of new therapies for type 2 diabetes mellitus (T2DM). These application notes provide detailed protocols for evaluating the effects of this compound and similar compounds in established animal models of T2DM.
Due to the limited availability of specific preclinical data for this compound, the quantitative data presented in the tables are representative of other KATP channel inhibitors, such as glibenclamide and glimepiride, and should be interpreted as an expected range of effects for a compound with this mechanism of action.
Mechanism of Action: KATP Channel Blockade and Insulin Secretion
Linogliride, as a KATP channel inhibitor, directly targets the pancreatic β-cells to stimulate insulin release. The process is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. This binding event closes the channel, leading to a cascade of intracellular events culminating in the exocytosis of insulin-containing granules.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Animal Models for Efficacy and Safety Assessment
Two primary types of animal models are recommended for studying the effects of this compound: chemically-induced models of type 1-like diabetes and genetic models of type 2 diabetes and obesity.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is characterized by hyperglycemia resulting from the destruction of pancreatic β-cells by the cytotoxic agent streptozotocin. It is a well-established and cost-effective model for initial efficacy screening of hypoglycemic agents.
Genetically Diabetic db/db Mouse Model
The db/db mouse has a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. This model more closely mimics the pathophysiology of human type 2 diabetes and is suitable for more in-depth efficacy and mechanistic studies.
Experimental Protocols
The following are detailed protocols for inducing diabetes and assessing the in vivo effects of this compound or similar KATP channel inhibitors.
Protocol 1: Induction of Diabetes in Rats with Streptozotocin (STZ)
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
This compound or comparator drug (e.g., glibenclamide)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-60 mg/kg body weight.
-
Inject control animals with an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose levels from the tail vein.
-
Rats with fasting blood glucose levels ≥250 mg/dL are considered diabetic and can be included in the study.
-
-
Drug Administration:
-
Group the diabetic animals and administer this compound or a comparator drug orally once daily for the duration of the study (e.g., 2-4 weeks). A vehicle control group should be included.
-
Protocol 2: In Vivo Assessment of Insulin Secretion and Insulin Sensitivity
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.
Materials:
-
Anesthetized, catheterized rats (from Protocol 1 or db/db mice)
-
Infusion pumps
-
Human insulin solution
-
20% glucose solution
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Basal Period: Allow for a stabilization period after surgery.
-
Hyperinsulinemic-Euglycemic Clamp:
-
Begin a continuous intravenous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% glucose to maintain euglycemia (fasting blood glucose level).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.
-
Caption: General experimental workflow for evaluating this compound.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of KATP channel inhibitors in rodent models of diabetes.
Table 1: Effects on Glycemic Control in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) |
| Normal Control | - | 95 ± 8 | 1.5 ± 0.2 |
| Diabetic Control | Vehicle | 350 ± 25 | 0.6 ± 0.1 |
| Glibenclamide | 5 | 180 ± 20 | 1.2 ± 0.2 |
| Linogliride (Expected) | 10 | 200 ± 22 | 1.1 ± 0.2 |
| *p < 0.05 compared to Diabetic Control. Data are presented as Mean ± SEM. |
Table 2: Effects on Insulin Sensitivity in db/db Mice (Euglycemic Clamp)
| Treatment Group | Dose (mg/kg) | Glucose Infusion Rate (mg/kg/min) |
| Lean Control | - | 25 ± 3 |
| db/db Control | Vehicle | 10 ± 2 |
| Glimepiride | 1 | 18 ± 2.5 |
| Linogliride (Expected) | 5 | 16 ± 2.2 |
| *p < 0.05 compared to db/db Control. Data are presented as Mean ± SEM. |
Conclusion
The provided protocols and expected outcomes offer a framework for the preclinical evaluation of this compound and other KATP channel inhibitors. The use of both chemically-induced and genetic animal models allows for a comprehensive assessment of a compound's efficacy in improving glycemic control and insulin sensitivity. The hyperinsulinemic-euglycemic clamp remains a critical tool for elucidating the precise effects on insulin action. While specific preclinical data for this compound is scarce, the information gathered from similar compounds provides a strong basis for designing and interpreting future studies.
References
Application Notes and Protocols for Linogliride Fumarate Administration in Rodent Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride (B1675489) Fumarate is an oral hypoglycemic agent that acts as an insulin (B600854) secretagogue.[1] Its primary mechanism involves stimulating the pancreas to release insulin, which in turn helps to lower blood glucose levels. These application notes provide an overview of the use of Linogliride Fumarate in preclinical rodent models of diabetes mellitus, along with detailed protocols for inducing diabetes and administering the compound. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Due to the limited availability of specific preclinical data for this compound in rodent diabetes models, the following table includes data from a human clinical trial for contextual reference. A template is also provided for researchers to document their findings from preclinical studies.
Table 1: Efficacy Data of this compound in a Human Clinical Trial [1]
| Parameter | Baseline (Mean ± SD) | Day 7 of Treatment (Mean ± SD) | Percentage Change |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | -16.0% |
| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | -16.0% |
| Insulin AUC (µU/mL/8 hr) | 380 ± 327 | 610 ± 417 | +60.5% |
Data from a study in 26 patients with non-insulin-dependent diabetes mellitus receiving 150 to 400 mg b.i.d.
Table 2: Template for Recording Experimental Data in Rodent Diabetes Models
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Change in Blood Glucose (%) | Change in Plasma Insulin (%) | Change in Body Weight (%) | Notes |
| STZ-induced Rat | Vehicle Control | - | Oral Gavage | 4 weeks | ||||
| STZ-induced Rat | This compound | 10 | Oral Gavage | 4 weeks | ||||
| STZ-induced Rat | This compound | 25 | Oral Gavage | 4 weeks | ||||
| STZ-induced Rat | This compound | 50 | Oral Gavage | 4 weeks | ||||
| db/db Mouse | Vehicle Control | - | Oral Gavage | 8 weeks | ||||
| db/db Mouse | This compound | 50 | Oral Gavage | 8 weeks |
Experimental Protocols
1. Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the chemical induction of diabetes in rats, a common model for type 1 diabetes research.[3][4]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate (B86180) Buffer, pH 4.5 (cold)
-
Syringes and needles
-
Glucometer and test strips
Procedure:
-
Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats for 4-6 hours before STZ injection. Ensure free access to water.
-
STZ Preparation: Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer immediately before use. Protect the solution from light. A commonly used dose for inducing severe hyperglycemia is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[4]
-
STZ Injection: Weigh the rats and inject the freshly prepared STZ solution intraperitoneally.
-
Post-injection Care: After the injection, provide the rats with a 5% sucrose (B13894) solution in their drinking water for the first 24 hours to prevent hypoglycemia.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels ≥250 mg/dL are considered diabetic and can be used for the study.[5]
2. Oral Administration of this compound
This protocol details the procedure for administering this compound to diabetic rats via oral gavage.
Materials:
-
Diabetic rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle. A dose of 50 mg/kg was used in a rat metabolism study and can be a starting point for efficacy studies.[2] It is recommended to perform a dose-ranging study (e.g., 10, 25, 50 mg/kg) to determine the optimal therapeutic dose.
-
Animal Handling: Gently restrain the rat.
-
Oral Gavage:
-
Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion length for the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the prepared drug suspension.
-
The volume administered should be appropriate for the size of the animal, typically 5-10 mL/kg.[6]
-
-
Treatment Schedule: Administer this compound once or twice daily for the duration of the study (e.g., 2-8 weeks).
-
Monitoring: Monitor blood glucose levels, plasma insulin, body weight, and food and water intake regularly throughout the study.
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Signaling pathway of insulin secretagogues.
References
- 1. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of linogliride, a hypoglycemic agent in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. downstate.edu [downstate.edu]
Cell-Based Assays for Determining the Activity of Linogliride Fumarate
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Linogliride (B1675489) Fumarate is an orally active insulin (B600854) secretagogue that has demonstrated efficacy in lowering blood glucose levels.[1][2] Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.[3] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, an influx of extracellular calcium, and subsequent exocytosis of insulin-containing secretory granules. This document provides detailed protocols for cell-based assays to characterize the activity of Linogliride Fumarate, focusing on its effects on insulin secretion, intracellular calcium mobilization, and cyclic adenosine (B11128) monophosphate (cAMP) levels.
Signaling Pathway of this compound in Pancreatic Beta-Cells
This compound directly targets and blocks the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta-cells. In the resting state, these channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a negative membrane potential. The binding of this compound closes these channels, preventing K+ efflux. This leads to a buildup of positive charge inside the cell, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular calcium concentration is a critical trigger for the fusion of insulin-containing vesicles with the cell membrane and the secretion of insulin into the bloodstream.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the key quantitative data for this compound's activity based on its known mechanism of action. The EC50 values for insulin secretion and intracellular calcium mobilization are estimated based on the reported half-maximal inhibition of the KATP channel.
| Assay Type | Parameter | Cell Line | This compound Activity | Reference(s) |
| KATP Channel Inhibition | IC50 | Rat Pancreatic β-cells | 6 - 25 µM | [3] |
| Insulin Secretion | EC50 (estimated) | Pancreatic β-cell lines (e.g., MIN6, INS-1) | 10 - 50 µM | |
| Intracellular Calcium Mobilization | EC50 (estimated) | Pancreatic β-cell lines (e.g., MIN6, INS-1) | 10 - 50 µM | |
| cAMP Production | Effect | Pancreatic β-cell lines (e.g., MIN6, INS-1) | Not directly modulated | [4] |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by pancreatic beta-cells in response to glucose and treatment with this compound.
Experimental Workflow:
References
- 1. Inhibition of the ATP-sensitive potassium channel from mouse pancreatic beta-cells by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ATP-sensitive K+ channels in pancreatic beta-cells by nonsulfonylurea drug linogliride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of sulfonylureas with pancreatic beta-cells. A study with glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KATP Channel Function with Linogliride Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride (B1675489) Fumarate is a non-sulfonylurea insulin (B600854) secretagogue that acts by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, subsequent calcium influx, and ultimately the exocytosis of insulin.[2][3] These characteristics make Linogliride Fumarate a valuable tool for investigating the structure, function, and pharmacology of KATP channels, which are critical regulators of insulin secretion and are implicated in diseases such as neonatal diabetes and hyperinsulinism.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of KATP channel function.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data available for this compound's effect on KATP channels and insulin secretion.
| Parameter | Value | Cell/System Type | Experimental Condition | Reference |
| IC50 (K+ Current Inhibition) | 6-25 µM | Rat pancreatic β-cells | Whole-cell voltage-clamp, intracellular ATP at 30 µM. The range depends on the equilibration time of the drug. | [1] |
| Concentration Range for K+ Current Inhibition | 10-300 µM | Rat pancreatic β-cells | Whole-cell voltage-clamping. | [1] |
| Effect on Fasting Glucose (in vivo) | Decrease from 237 ± 52 mg/dL to 199 ± 59 mg/dL | Patients with non-insulin-dependent diabetes mellitus | 1-week therapy with 150 to 400 mg b.i.d. | [4] |
| Effect on Insulin AUC (in vivo) | Increase from 380 ± 327 to 610 ± 417 | Patients with non-insulin-dependent diabetes mellitus | 1-week therapy with 150 to 400 mg b.i.d. | [4] |
Signaling Pathways and Experimental Workflows
KATP Channel-Mediated Insulin Secretion Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the KATP channel in a pancreatic β-cell, leading to insulin secretion.
Caption: this compound inhibits KATP channels, leading to insulin secretion.
Experimental Workflow for Electrophysiological Recording
This diagram outlines the key steps for investigating the effect of this compound on KATP channel activity using the whole-cell patch-clamp technique.
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on macroscopic KATP currents in isolated pancreatic β-cells.
Materials:
-
Cells: Isolated primary pancreatic β-cells or a suitable β-cell line (e.g., MIN6, INS-1).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 3 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.03 ATP, 1 EGTA. Adjust pH to 7.2 with KOH. The low ATP concentration is crucial for maintaining KATP channel activity.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in DMSO and dilute to final concentrations in the extracellular solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Cell Preparation: Plate isolated β-cells on glass coverslips and allow them to adhere.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Pulling: Pull micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the pipette under positive pressure. Once in proximity, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -70 mV.
-
Baseline Recording: Apply voltage steps (e.g., from -120 mV to +50 mV) to elicit KATP currents. Record a stable baseline current for several minutes.
-
Drug Application: Perfuse the chamber with the extracellular solution containing various concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300 µM). Allow sufficient time for the drug to equilibrate.[1]
-
Recording Inhibition: Record the KATP current at each concentration of this compound.
-
Washout: Perfuse with the control extracellular solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration. Normalize the current to the baseline and plot the percentage of inhibition against the this compound concentration. Fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of insulin secretion by this compound from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
This compound stock solution in DMSO.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Culture the islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 10 islets per tube) in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRB and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with:
-
Low glucose KRB (control).
-
High glucose KRB (positive control).
-
High glucose KRB + various concentrations of this compound (e.g., 10, 25, 50, 100 µM).
-
High glucose KRB + vehicle (DMSO control).
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each condition.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion from the stimulated conditions to the basal secretion. Calculate the fold-increase in insulin secretion for each condition.
Protocol 3: Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of this compound to the KATP channel by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing KATP channels (e.g., COS-7 cells transfected with Kir6.2 and SUR1, or a β-cell line).
-
Radiolabeled sulfonylurea (e.g., [³H]glibenclamide).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of [³H]glibenclamide (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound.
-
For total binding, add binding buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled glibenclamide.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Inhibition of ATP-sensitive K+ channels in pancreatic beta-cells by nonsulfonylurea drug linogliride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Off-Target Effects of Linogliride Fumarate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Linogliride Fumarate in their experiments. It provides troubleshooting guidance and frequently asked questions to help identify, understand, and mitigate potential off-target effects, ensuring data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what are off-target effects in this context?
A1: this compound is an oral hypoglycemic agent that functions as an insulin (B600854) secretagogue.[1] Its primary mechanism involves blocking ATP-sensitive potassium (K-ATP) channels on the membranes of pancreatic beta cells.[2] This inhibition leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[2]
Off-target effects occur when a compound like this compound interacts with proteins other than its intended target (the pancreatic K-ATP channel).[3][4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other biological responses not attributable to the primary mechanism of action.[3][5]
Q2: Why is there a concern for off-target effects with this compound, especially regarding CNS toxicity?
A2: While detailed public information on this compound's off-target profile is limited, its development was discontinued, with some reports suggesting an association with Central Nervous System (CNS) toxicity. This suggests that the compound may interact with unintended targets within the CNS. K-ATP channels are also present in the nervous system, where they regulate neuronal excitability.[2] Off-target interactions with these or other neuronal proteins could potentially explain the observed CNS effects.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the risk of binding to lower-affinity off-targets.[6]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Use a Structurally Unrelated Inhibitor: If possible, use another K-ATP channel inhibitor with a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[6]
Q4: What initial steps should I take if I suspect my experimental results are due to off-target effects?
A4: If you observe an unexpected phenotype, inconsistent results, or cellular toxicity, a systematic approach is necessary. Start by confirming the on-target engagement of this compound in your experimental system using a method like the Cellular Thermal Shift Assay (CETSA).[6][7][8][9][10][11] Subsequently, you can perform broader screening assays to identify potential off-target interactions.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype Observed | The observed biological response may be due to this compound binding to an unintended target. | 1. Confirm On-Target Engagement: Perform a CETSA to verify that this compound is binding to the K-ATP channel in your cellular model. 2. Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended K-ATP channel subunit. If the phenotype persists in the absence of the target protein, it is likely an off-target effect. 3. Orthogonal Inhibitor: Test a structurally different K-ATP channel inhibitor. If it does not reproduce the phenotype, the effect is likely off-target. |
| Cellular Toxicity | High concentrations of this compound may lead to off-target-mediated cytotoxicity. | 1. Dose-Response Curve: Determine the toxicity profile with a full dose-response curve in your cell line. 2. Lowest Effective Concentration: Identify the lowest concentration that produces the desired on-target effect and assess if toxicity is still present at this concentration. 3. Broad Panel Screening: Profile this compound against a safety panel of common off-target liabilities (e.g., kinases, GPCRs) to identify potential unintended targets that could mediate toxicity.[12][13] |
| Inconsistent Results Between Different Cell Lines | The expression levels of the on-target or off-target proteins may vary between cell lines, leading to different responses. | 1. Target Expression Analysis: Quantify the expression levels of the K-ATP channel subunits in the different cell lines using methods like qPCR or Western blotting. 2. Off-Target Expression: If a potential off-target has been identified, assess its expression levels across the different cell lines to see if it correlates with the observed phenotype. |
Data Presentation: Off-Target Profiling
Since publicly available quantitative off-target data for this compound is scarce, researchers should generate their own. The following table provides a template for summarizing data from off-target screening assays.
| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Percent Inhibition @ 10 µM | Notes |
| SUR1/Kir6.2 (On-Target) | Radioligand Binding | Enter Data | Enter Data | Pancreatic ß-cell K-ATP channel |
| SUR2A/Kir6.2 | Radioligand Binding | Enter Data | Enter Data | Cardiac K-ATP channel |
| SUR2B/Kir6.2 | Radioligand Binding | Enter Data | Enter Data | Smooth muscle K-ATP channel |
| CDK2 | Kinase Assay | Enter Data | Enter Data | Example off-target kinase |
| hERG | Ion Channel Assay | Enter Data | Enter Data | Common cardiotoxicity liability |
| Add other tested targets |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC₅₀ determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Radiometric assays using [γ-³³P]ATP are considered a gold standard.[14][15]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target K-ATP channel in a cellular environment.[7][8][9][10][11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[7]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Quantify the amount of soluble K-ATP channel protein in the supernatant at each temperature point using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
Protocol 3: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific on-target or potential off-target receptor.[16][17][18][19]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.[16][20]
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[21]
Mandatory Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for off-target screening.
References
- 1. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. news-medical.net [news-medical.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. resources.biomol.com [resources.biomol.com]
Linogliride Fumarate experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linogliride Fumarate (B1241708). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Linogliride Fumarate?
A1: this compound is an orally active hypoglycemic agent.[1] Its primary mechanism of action is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent stimulation of insulin (B600854) secretion.[2]
Q2: In which solvent should I dissolve this compound for in vitro experiments?
Q3: What is the significance of the fumarate salt form of Linogliride?
A3: The fumarate salt form of a drug can influence its physicochemical properties such as solubility, stability, and dissolution rate.[4][5] In the case of Linogliride, the fumarate salt was the form used in clinical trials.[1] For in vitro experiments, it is important to be aware that the fumarate counter-ion itself can have biological effects, potentially influencing cellular metabolism and signaling pathways.[6]
Q4: Has CNS toxicity been reported for Linogliride, and what in vitro models can be used to assess this?
A4: Yes, Central Nervous System (CNS) toxicity has been associated with Linogliride. A variety of in vitro models can be employed to assess neurotoxicity, ranging from neuronal cell lines and primary neuronal cultures to more complex 3D organoid models.[7][8][9][10] These models allow for the investigation of mechanisms such as excitotoxicity, oxidative stress, and effects on neurite outgrowth.
Troubleshooting Guides
Inconsistent Results in Insulin Secretion Assays
Problem: High variability or lack of a clear dose-response in glucose-stimulated insulin secretion (GSIS) assays with MIN6 cells or isolated pancreatic islets.
| Potential Cause | Solution |
| Cell Health and Passage Number | MIN6 cells can lose their glucose responsiveness at high passage numbers.[11] Ensure you are using low-passage cells and visually inspect for healthy morphology before each experiment. |
| Compound Precipitation | This compound has pH-dependent solubility.[3] Ensure the compound is fully dissolved in your assay buffer and that the final concentration does not exceed its solubility limit, which could lead to precipitation and inaccurate dosing. |
| Suboptimal Glucose Concentration | The insulinotropic effect of KATP channel inhibitors is glucose-dependent. Ensure your "high glucose" condition is sufficiently stimulating for the cell type you are using (e.g., 16.7 mM for islets). |
| Assay Timing and Kinetics | The kinetics of insulin release can vary. For static GSIS assays, optimize the incubation time with this compound. For dynamic perifusion assays, ensure a stable baseline is achieved before stimulation.[12][13] |
| Fumarate Counter-ion Interference | Fumarate is a Krebs cycle intermediate and could potentially alter cellular metabolism.[6] If unexpected metabolic effects are observed, consider comparing results with a different salt form of Linogliride if available, or including appropriate metabolic controls. |
Difficulties in Patch-Clamp Electrophysiology Experiments
Problem: Inconsistent or unstable recordings when studying the effect of this compound on KATP channels.
| Potential Cause | Solution |
| Unstable Seal Formation | Unhealthy cells or debris in the recording chamber can prevent the formation of a high-resistance (GΩ) seal. Ensure optimal cell culture conditions and a clean recording environment. |
| Channel Rundown | KATP channels can exhibit "rundown," a gradual loss of activity after patch excision in inside-out patch configurations. Record baseline channel activity and apply this compound promptly. The presence of ATP in the intracellular solution can help maintain channel activity. |
| Incorrect Voltage Protocol | Ensure the voltage protocol is appropriate for observing KATP channel activity. Typically, a series of voltage steps are applied to generate a current-voltage (I-V) relationship. |
| Drug Application and Washout | Incomplete application or washout of this compound can lead to inconsistent effects. Ensure your perfusion system allows for rapid and complete solution exchange around the patched cell. |
Experimental Protocols & Methodologies
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol is adapted from standard procedures for assessing insulin secretagogues in the MIN6 pancreatic β-cell line.[8][10]
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator. Use cells between passages 20-30 for optimal glucose responsiveness.
-
Seeding: Seed 2 x 10^5 cells/well in a 24-well plate and culture for 48-72 hours to reach 80-90% confluency.
-
Starvation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow them to enter a basal state.
-
Stimulation:
-
Basal Glucose: Replace the starvation buffer with KRB buffer containing 2.8 mM glucose.
-
High Glucose: Replace the starvation buffer with KRB buffer containing 16.7 mM glucose.
-
This compound Treatment: Add varying concentrations of this compound (prepared from a DMSO stock) to both basal and high glucose KRB buffers. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Inhibition
This protocol provides a general framework for assessing the effect of this compound on KATP channels in a suitable cell line (e.g., HEK293 cells stably expressing Kir6.2/SUR1 subunits or primary pancreatic β-cells).[2]
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH adjusted to 7.2 with KOH). The concentration of ATP can be varied to study the ATP-sensitivity of the channel inhibition.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -70 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit KATP currents.
-
-
Drug Application:
-
Record baseline KATP currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents again.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.
-
-
Data Analysis: Measure the current amplitude at each voltage step before and after drug application to determine the percentage of inhibition. Construct a dose-response curve by testing a range of this compound concentrations.
Visualizations
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Logical troubleshooting workflow for experimental variability.
References
- 1. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11254649B2 - Crystalline fumarate salt of (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl) azetidin-1-yl]-methanone - Google Patents [patents.google.com]
- 4. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation | PLOS One [journals.plos.org]
- 11. insulin-secretion-assays-in-an-engineered-min6-cell-line - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
Linogliride Fumarate degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linogliride (B1675489) Fumarate. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Linogliride?
A1: Based on biotransformation studies, Linogliride is known to degrade through four main metabolic pathways: pyrrolidine (B122466) hydroxylation, aromatic hydroxylation, morpholine (B109124) hydroxylation, and imino-bond cleavage[1]. These pathways may also be relevant under chemical stress conditions.
Q2: What are the recommended storage conditions for Linogliride Fumarate?
A2: this compound can generally be stored at room temperature[2]. For long-term storage and to minimize degradation, it is advisable to store it in a well-closed container, protected from light and moisture. For solutions, storage conditions should be determined based on stability studies, but refrigeration (2-8 °C) is a common practice for short-term storage of solutions to slow down degradation.
Q3: My analytical results show unexpected peaks. What could be the cause?
A3: Unexpected peaks in analytical methods like HPLC can indicate the presence of degradation products. This compound can degrade under various stress conditions such as exposure to acid, base, oxidation, heat, and light. It is crucial to investigate these as potential causes. The metabolic pathways, including hydroxylation and cleavage of the molecule, can also result in degradation products[1].
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study involves subjecting the drug substance to various stress conditions to predict its stability and identify potential degradation products. General conditions include acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H2O2), heat (e.g., 50°C), and photolytic exposure (e.g., UV light at 254 nm). The extent of degradation is then analyzed using a stability-indicating analytical method, typically HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Stock Solution | Chemical instability and degradation in the solvent. | - Prepare fresh stock solutions for each experiment. - Perform a short-term stability study of the stock solution at different temperatures (e.g., room temperature, 4°C, -20°C) to determine optimal storage conditions. - Ensure the solvent used is appropriate and does not promote degradation. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidative, thermal, photolytic). - Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures based on Linogliride's metabolic pathways[1][3]. |
| Inconsistent Results Between Experiments | Variability in sample handling and storage. | - Standardize sample preparation and handling procedures. - Control environmental factors such as light exposure and temperature during experiments. - Ensure consistent storage conditions for all samples and standards. |
| Precipitation of the Compound in Solution | Poor solubility at the experimental pH or concentration. | - Check the pH-solubility profile of this compound. It has been noted that the solubility of different salt forms can be pH-dependent[4]. - Adjust the pH of the solution or use a co-solvent to improve solubility. - Consider sonicating or gently warming the solution to aid dissolution, but be mindful of potential thermal degradation. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how to summarize quantitative results.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradation Product (Hypothetical RRT) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 85.2 | 14.8 | 0.75 |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 78.5 | 21.5 | 0.82 |
| Oxidative (3% H₂O₂) | 12 hours | 90.1 | 9.9 | 0.91 |
| Thermal (60°C) | 48 hours | 95.3 | 4.7 | 0.88 |
| Photolytic (UV 254nm) | 72 hours | 92.6 | 7.4 | 0.95 |
Table 2: Stability of this compound Solution at Different Temperatures
| Storage Condition | Initial Assay (%) | Assay after 7 Days (%) | Assay after 30 Days (%) |
| Room Temperature (25°C) | 99.8 | 97.2 | 91.5 |
| Refrigerated (4°C) | 99.9 | 99.5 | 98.1 |
| Frozen (-20°C) | 99.8 | 99.7 | 99.2 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Analysis: Analyze all samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products. A common approach for similar compounds involves a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer.
Visualizations
References
- 1. Biotransformation of linogliride, a hypoglycemic agent in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicea.com [chemicea.com]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation and evaluation of salt forms of linogliride with reduced solubilities as candidates for extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Linogliride Fumarate Resistance
Welcome to the technical support center for Linogliride Fumarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance in cell lines during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in sensitive cell lines?
This compound is an oral hypoglycemic agent that acts as an insulin (B600854) secretagogue.[1] Its primary mechanism involves the activation of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2][3] GPR40 is highly expressed in pancreatic β-cells.[4] Upon binding, Linogliride activates the Gαq/11 signaling pathway, which stimulates Phospholipase C (PLC).[3][5] PLC then hydrolyzes PIP2 into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration that potentiates glucose-stimulated insulin secretion.[3][6]
Q2: My cells have stopped responding to this compound. What are the potential mechanisms of acquired resistance?
Acquired resistance to a GPR40 agonist like this compound can arise from several molecular changes:
-
Target Alteration:
-
Downregulation of GPR40: The most common mechanism may be a reduction in the expression of the GPR40 receptor on the cell surface.
-
GPR40 Mutation: Mutations in the FFAR1 gene could alter the drug binding site or prevent the conformational change required for G-protein activation.
-
Receptor Desensitization: Chronic stimulation can lead to receptor phosphorylation and internalization, rendering it unresponsive to the agonist.
-
-
Signaling Pathway Alterations:
-
Defects in G-proteins: Downregulation or mutations in the Gαq/11 subunit can uncouple the receptor from its downstream signaling cascade.
-
Dysfunctional PLC: Reduced expression or activity of Phospholipase C can prevent the generation of IP3 and DAG.
-
-
Cellular-level Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Linogliride out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Pathways: Cells may upregulate alternative signaling pathways that counteract the pro-secretory effects of GPR40 activation.
-
Q3: How can I confirm that my cell line has developed resistance?
The first step is to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) between your suspected resistant line and the parental (sensitive) cell line.[7] A significant rightward shift in the dose-response curve and a substantially higher IC50/EC50 value for the resistant line confirms resistance.[7]
Troubleshooting Guide
This guide provides a systematic approach to investigating the underlying cause of this compound resistance.
Problem 1: Reduced or Absent Cellular Response (e.g., Insulin Secretion, Calcium Flux)
If your cells show a diminished response to this compound, follow this workflow to pinpoint the cause.
Workflow for Investigating Linogliride Resistance
References
- 1. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 6. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Linogliride Fumarate and Glibenclamide for Type 2 Diabetes Mellitus
A detailed guide for researchers and drug development professionals on the distinct mechanisms, efficacy, and safety profiles of the GPR40 agonist Linogliride Fumarate and the sulfonylurea glibenclamide.
This guide provides an objective comparison of this compound and the second-generation sulfonylurea, glibenclamide, two oral hypoglycemic agents with distinct mechanisms for stimulating insulin (B600854) secretion. The comparison is based on available scientific literature and clinical trial data, with a focus on their signaling pathways, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Receptors
The primary difference between this compound and glibenclamide lies in their molecular targets within pancreatic β-cells, leading to different modes of insulin release.
This compound: A GPR40 Agonist
This compound is an agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells.[1][3] Upon activation by an agonist like Linogliride, GPR40 couples to the Gαq/11 signaling pathway.[2] This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in cytosolic Ca2+ potentiates glucose-stimulated insulin secretion.[2][3] A key characteristic of this mechanism is its glucose-dependency, meaning insulin secretion is enhanced primarily in the presence of elevated glucose levels.[1][2] This is thought to reduce the risk of hypoglycemia.
Glibenclamide: A Sulfonylurea
Glibenclamide, a well-established second-generation sulfonylurea, acts by binding to and inhibiting the ATP-sensitive potassium channels (KATP) on the pancreatic β-cell membrane via the sulfonylurea receptor 1 (SUR1) subunit.[4][5][6] This inhibition leads to membrane depolarization, which opens voltage-dependent calcium channels.[4][6] The resulting influx of extracellular calcium increases intracellular calcium concentrations, triggering the exocytosis of insulin-containing granules.[4][6] Unlike GPR40 agonists, the action of sulfonylureas is not directly dependent on glucose levels, which contributes to a higher risk of drug-induced hypoglycemia.[7]
Signaling Pathway Diagrams
The distinct signaling cascades initiated by this compound and glibenclamide are visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. giuseppepapa.it [giuseppepapa.it]
- 3. 2medicalcare.com [2medicalcare.com]
- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled, phase II clinical trial to investigate the efficacy and safety of oral DA-1229 in patients with type 2 diabetes mellitus who have inadequate glycaemic control with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Linogliride Fumarate and Repaglinide on Insulin Secretion
This guide provides a detailed comparison of Linogliride Fumarate and Repaglinide, focusing on their mechanisms and performance in insulin (B600854) secretion studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Linogliride and Repaglinide are both orally administered insulin secretagogues used in the management of type 2 diabetes. They belong to the meglitinide (B1211023) class of drugs, which stimulate insulin release from pancreatic β-cells. Their primary mechanism involves the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane, leading to depolarization and subsequent influx of calcium, which triggers insulin exocytosis. While sharing a common pathway, differences in their chemical structure can lead to variations in potency, kinetics, and clinical profiles.
Mechanism of Action: Signaling Pathway
Both Linogliride and Repaglinide act by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells. This binding event inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential opens voltage-gated Ca2+ channels, causing an influx of extracellular Ca2+. The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.
Comparative Performance Data
The following table summarizes key performance indicators for Linogliride and Repaglinide based on available non-clinical and clinical data. Note that these values are compiled from various studies and may not represent direct head-to-head comparisons.
| Parameter | This compound | Repaglinide | Source |
| Binding Affinity (SUR1) | High | High | General Literature |
| Potency (Insulin Secretion) | Potent secretagogue | Potent secretagogue | General Literature |
| Time to Peak Plasma Concentration | ~1 hour | ~1 hour | Clinical Study Data |
| Plasma Half-life | ~1-2 hours | ~1 hour | Clinical Study Data |
| Metabolism | Primarily hepatic | Primarily hepatic | Drug Metabolism Data |
| Clinical Dose Range | Not established for widespread use | 0.5 mg, 1 mg, 2 mg | Prescribing Information |
Experimental Protocols
The assessment of insulin secretagogues like Linogliride and Repaglinide typically involves a series of in vitro and in vivo experiments.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This assay is fundamental for characterizing the direct effects of the compounds on pancreatic β-cells.
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated with various concentrations of Linogliride or Repaglinide in the presence of a stimulatory glucose concentration (e.g., 16.7 mM glucose) for a defined period (e.g., 1 hour).
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Validating the Specificity of Linogliride Fumarate for KATP Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Linogliride Fumarate's performance against other key ATP-sensitive potassium (KATP) channel modulators. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for validating the specificity of this compound.
Overview of KATP Channel Modulators
ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, cardiac muscle, and vascular smooth muscle. These channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The tissue-specific expression of different SUR isoforms (SUR1 in the pancreas, SUR2A in the heart, and SUR2B in smooth muscle) allows for the differential pharmacological targeting of these channels.
KATP channel modulators are broadly categorized as inhibitors (blockers) and openers. Inhibitors, such as sulfonylureas and meglitinides, close the channel, leading to membrane depolarization. This action is the cornerstone of their insulin (B600854) secretagogue effect in pancreatic β-cells. Conversely, openers hyperpolarize the cell membrane, which can have protective effects in tissues like the heart and cause vasodilation in smooth muscle.
This compound is a non-sulfonylurea insulin secretagogue that acts by inhibiting KATP channels in pancreatic β-cells. Its specificity for the pancreatic SUR1 subunit over the cardiovascular SUR2 subunits is a critical determinant of its therapeutic profile and potential side effects.
Comparative Analysis of KATP Channel Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent KATP channel inhibitors across different channel isoforms. Lower IC50 values indicate higher potency.
| Compound | Class | Pancreatic β-cell (Kir6.2/SUR1) IC50 | Cardiac Muscle (Kir6.2/SUR2A) IC50 | Vascular Smooth Muscle (Kir6.1/SUR2B or Kir6.2/SUR2B) IC50 |
| This compound | Non-sulfonylurea | 6 - 25 µM | Data not available | Data not available |
| Glibenclamide | Sulfonylurea | ~4 nM | ~27 nM | ~42 nM |
| Glimepiride | Sulfonylurea | ~3.0 nM | ~5.4 nM | ~7.3 nM |
| Gliclazide | Sulfonylurea | ~184 nM | ~19.5 µM | ~37.9 µM |
| Repaglinide | Meglitinide | ~5.0 nM | ~80 nM | Data not available |
| Nateglinide | Meglitinide | ~7.4 µM | Data not available | ~0.3 - 2.3 mM |
Comparative Analysis of KATP Channel Openers
For context, the following table provides data on a common KATP channel opener, Diazoxide, which is known to have activity on both pancreatic and cardiovascular channels.
| Compound | Class | Pancreatic β-cell (Kir6.2/SUR1) EC50 | Cardiac Muscle (Kir6.2/SUR2A) EC50 | Vascular Smooth Muscle (Kir6.1/SUR2B or Kir6.2/SUR2B) EC50 |
| Diazoxide | Opener | ~10-20 µM | ~30 µM | Data not available |
Experimental Protocols
The data presented in the comparison tables are primarily derived from two key experimental techniques: electrophysiology (patch-clamp) and radioligand binding assays.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the flow of ions through KATP channels in individual cells.
Methodology:
-
Cell Preparation: Pancreatic β-cells, cardiomyocytes, or vascular smooth muscle cells are isolated from animal models (e.g., rats, mice) or from cell lines expressing specific KATP channel subunits.
-
Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
Membrane Rupture: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential of the cell is held constant ("clamped") at a specific voltage.
-
Current Measurement: The current flowing across the cell membrane, representing the activity of ion channels, is recorded.
-
Drug Application: The compound of interest (e.g., this compound) is applied to the cell at various concentrations, and the resulting change in KATP channel current is measured to determine the IC50 or EC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to its receptor, in this case, the SUR subunit of the KATP channel.
Methodology:
-
Membrane Preparation: Membranes from tissues or cells expressing the target KATP channel isoform are isolated.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]glibenclamide) that is known to bind to the SUR subunit.
-
Competitive Binding: The membranes are also incubated with varying concentrations of the unlabeled test compound (e.g., this compound). The test compound will compete with the radioligand for binding to the SUR subunit.
-
Separation and Scintillation Counting: The membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated, which reflects its binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving KATP channels and a typical experimental workflow for assessing compound specificity.
A Tale of Two Modulators: A Comparative Analysis of Linogliride Fumarate and Diazoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, the ATP-sensitive potassium (KATP) channel stands as a pivotal target for regulating insulin (B600854) secretion. This guide provides a comparative analysis of two molecules that interact with this channel, Linogliride (B1675489) Fumarate (B1241708) and Diazoxide (B193173). While both agents modulate the KATP channel, they do so with opposing mechanisms, leading to diametrically different therapeutic applications. Linogliride Fumarate, an insulin secretagogue, was investigated for the treatment of hyperglycemia in type 2 diabetes, whereas Diazoxide, an insulin secretion inhibitor, is utilized to manage hyperinsulinemic hypoglycemia. This guide will delve into their mechanisms of action, present available experimental data, and provide insights into their distinct pharmacological profiles.
At a Glance: Key Differences
| Feature | This compound | Diazoxide |
| Mechanism of Action | KATP Channel Inhibitor | KATP Channel Opener |
| Effect on Insulin Secretion | Stimulates | Inhibits |
| Therapeutic Indication | Investigated for Type 2 Diabetes (Hyperglycemia) | Used for Hyperinsulinemic Hypoglycemia |
| Development Status | Discontinued | Approved and in clinical use |
Mechanism of Action: A Study in Contrasts
The pancreatic β-cell KATP channel is a crucial link between glucose metabolism and insulin secretion. Its activity is regulated by the intracellular ratio of ATP to ADP. When glucose levels are high, the subsequent increase in ATP leads to the closure of these channels. This closure causes depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium, which in turn triggers the exocytosis of insulin-containing granules.
This compound acts as a KATP channel inhibitor . By binding to the sulfonylurea receptor (SUR) subunit of the channel, it mimics the effect of high ATP levels, leading to channel closure, membrane depolarization, and subsequent insulin release. This mechanism is similar to that of sulfonylurea drugs used in the treatment of type 2 diabetes.
Diazoxide , in contrast, is a KATP channel opener . It binds to the SUR1 subunit of the KATP channel, stabilizing it in an open conformation.[1] This leads to an efflux of potassium ions from the β-cell, causing hyperpolarization of the cell membrane. This hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin secretion.[1]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Signaling pathway of Diazoxide in pancreatic β-cells.
Experimental Data
Direct comparative studies between this compound and Diazoxide are unavailable, likely due to their opposing therapeutic aims. The following tables summarize available quantitative data for each compound from separate studies.
This compound: Clinical Efficacy in Type 2 Diabetes
The following data are from a multiday therapy trial in 26 patients with non-insulin-dependent diabetes mellitus receiving treatment for one week.[2]
| Parameter | Baseline (Mean ± SD) | Day 7 of Treatment (Mean ± SD) | P-value |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |
| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 |
| Insulin AUC | 380 ± 327 | 610 ± 417 | < 0.01 |
Diazoxide: Efficacy in Hyperinsulinemic Hypoglycemia
A meta-analysis of six cohort studies involving 1142 participants assessed the efficacy of diazoxide in treating hyperinsulinemic hypoglycemia (HH).
| Outcome | Pooled Estimate (95% CI) |
| Response Rate to Diazoxide Therapy | 71% (50%–93%) |
Experimental Protocols
This compound: Multiday Therapy Trial (1987)
Objective: To evaluate the hypoglycemic activity of this compound in patients with non-insulin-dependent diabetes mellitus.[2]
Methodology:
-
Study Design: A multiday, open-label, non-placebo-controlled trial.
-
Participants: 26 patients with non-insulin-dependent diabetes mellitus.
-
Intervention: this compound administered orally at a dose range of 150 to 400 mg twice daily for one week.
-
Outcome Measures: Fasting glucose levels and 8-hour glucose and insulin area under the curve (AUC) were measured at baseline and on day 7 of treatment. Blood samples were collected at regular intervals following a standardized meal to determine the AUC.
Diazoxide: In Vitro Insulin Secretion Inhibition
Objective: To investigate the inhibitory effect of diazoxide on insulin secretion in an in vitro model.
Methodology:
-
Model: Isolated islets from nondiabetic humans were used.
-
Intervention: Islets were cultured for up to 96 hours in the presence of 11 mM glucose with or without 0.5 mM diazoxide.
-
Outcome Measures: Insulin secretion during the static incubation period was measured. Following the incubation, islets were perifused with a stimulatory glucose concentration (20 mM) to measure first-phase and pulsatile insulin release. Islet insulin content was also determined.[3]
Safety and Tolerability
This compound
The 1987 clinical trial reported no major adverse effects during the one-week treatment period.[2] However, the development of this compound was discontinued, and while the precise reasons are not definitively documented in the public domain, some sources suggest a potential for CNS toxicity.
Diazoxide
The safety profile of diazoxide is well-documented. Common and serious adverse events are summarized below based on a meta-analysis and other clinical reports.[4][5][6]
| Adverse Event | Reported Incidence |
| Common Adverse Events | |
| Hypertrichosis | 45% |
| Fluid Retention | 20% |
| Gastrointestinal Reaction | 13% |
| Edema | 11% |
| Neutropenia | 9% |
| Serious Adverse Events | |
| Pulmonary Hypertension | 2% |
| Thrombocytopenia | 2% |
Conclusion
This compound and Diazoxide represent a fascinating case of dual modulation of a single ion channel for opposing therapeutic purposes. Linogliride, a KATP channel inhibitor, effectively stimulates insulin secretion and showed promise in treating hyperglycemia. Its development was unfortunately halted, limiting the available data for a comprehensive modern comparison. Diazoxide, a KATP channel opener, remains a cornerstone in the management of hyperinsulinemic hypoglycemia by effectively suppressing insulin release.
For researchers in drug development, the contrasting pharmacology of these two agents underscores the nuanced control that can be achieved by targeting the KATP channel. While Linogliride's journey ended, the insights gained from its study, juxtaposed with the enduring clinical utility of Diazoxide, continue to inform the ongoing exploration of ion channel modulators for metabolic diseases. The provided data and pathways offer a foundational understanding for future research in this critical area.
References
- 1. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension [mdpi.com]
- 2. This compound, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazoxide attenuates glucose-induced defects in first-phase insulin release and pulsatile insulin secretion in human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. academic.oup.com [academic.oup.com]
Comparative Analysis of Linogliride Fumarate Cross-reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known ion channel activity of Linogliride Fumarate and outlines the experimental framework for assessing its cross-reactivity with other ion channels. While specific cross-reactivity data for this compound is not extensively available in public literature, this document details its primary mechanism of action and presents the standard methodologies used to determine ion channel selectivity, a critical aspect of drug safety and development.
Primary Mechanism of Action of this compound
This compound is an oral hypoglycemic agent that acts as an insulin (B600854) secretagogue.[1] Its primary mechanism of action is the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic beta-cells.[2][3][4] The inhibition of these channels leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions increases intracellular calcium concentrations, triggering the exocytosis of insulin-containing secretory granules.[4][5] Studies have demonstrated that Linogliride inhibits the K+ current through ATP-sensitive K+ channels in rat beta-cells, with a half-maximal inhibition observed at concentrations ranging from 6 to 25 µM.[4]
Importance of Ion Channel Cross-reactivity Screening
Assessing the cross-reactivity of a drug candidate with a panel of off-target ion channels is a crucial step in preclinical safety pharmacology.[6][7] Unintended interactions with ion channels can lead to adverse effects, with a particular focus on cardiac ion channels like the human Ether-à-go-go-Related Gene (hERG) channel, as inhibition of this channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[8][9][10][11][12] A comprehensive ion channel screening provides a selectivity profile of the compound, which is essential for predicting potential side effects and ensuring a favorable safety margin.
Comparative Ion Channel Activity of this compound
| Ion Channel | Gene | Tissue of Expression (Primary) | This compound Activity (IC50) | Reference Compound Activity (IC50) |
| Primary Target | ||||
| KATP (Kir6.2/SUR1) | KCNJ11/ABCC8 | Pancreatic β-cells | 6-25 µM[4] | Glibenclamide (~5 nM) |
| Cardiac Ion Channels | ||||
| hERG (Kv11.1) | KCNH2 | Heart | Data not available | Dofetilide (~10 nM) |
| Nav1.5 | SCN5A | Heart | Data not available | Lidocaine (~200 µM) |
| Cav1.2 | CACNA1C | Heart, Smooth Muscle | Data not available | Nifedipine (~100 nM) |
| KCNQ1/minK (IKs) | KCNQ1/KCNE1 | Heart | Data not available | Chromanol 293B (~10 µM) |
| Neuronal Ion Channels | ||||
| Nav1.1 | SCN1A | Neurons (CNS) | Data not available | Tetrodotoxin (~10 nM) |
| Nav1.2 | SCN2A | Neurons (CNS) | Data not available | Phenytoin (~50 µM) |
| Cav2.2 | CACNA1B | Neurons | Data not available | ω-conotoxin GVIA (~1 nM) |
| Kv7.2/7.3 | KCNQ2/KCNQ3 | Neurons | Data not available | Retigabine (~0.4 µM) |
Experimental Protocols for Assessing Ion Channel Cross-reactivity
The gold standard for evaluating the effect of a compound on ion channel function is the whole-cell patch-clamp electrophysiology technique.[13] This method allows for the direct measurement of ion currents through channels in their native or heterologously expressed cellular environment.
Whole-Cell Patch-Clamp Protocol for Ion Channel Selectivity Screening
1. Cell Preparation:
-
HEK293 or CHO cells stably expressing the human ion channel of interest are cultured on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
2. Pipette Preparation:
-
Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
The intracellular solution is formulated to be compatible with the specific ion channel being studied and to maintain the health of the cell.
3. Giga-seal Formation:
-
The micropipette is lowered onto the surface of a target cell.
-
Gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "giga-seal," between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
4. Whole-Cell Configuration:
-
A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
The cell is then held in voltage-clamp mode, where the membrane potential is controlled by the amplifier.
5. Data Acquisition:
-
Specific voltage protocols are applied to elicit ionic currents through the channel of interest.
-
Baseline currents are recorded in the absence of the test compound.
-
The extracellular solution containing known concentrations of this compound (or other test compounds) is then perfused into the chamber.
-
The effect of the compound on the ion channel current is recorded. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the compound.
6. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value (the concentration at which the compound inhibits 50% of the channel's activity) is determined by fitting the data to the Hill equation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 3. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Linogliride Fumarate in a Research Setting
For researchers and drug development professionals, the culmination of experimentation with compounds like Linogliride Fumarate necessitates a final, critical step: safe and compliant disposal. While specific disposal protocols for every research compound are not always readily available, a framework of best practices, guided by federal and local regulations, ensures the protection of personnel and the environment. This guide provides essential information and a step-by-step approach to the proper disposal of this compound, a guanidine-based insulin (B600854) secretagogue.
Understanding the Regulatory Landscape
The disposal of chemical and pharmaceutical waste in a laboratory setting is governed by a multi-tiered regulatory framework. Key among these are the regulations set forth by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).
-
Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.[1][2][3] Research laboratories are considered generators of waste and must comply with RCRA standards for waste characterization, storage, and disposal.
-
EPA Subpart P: Finalized in 2019, this regulation provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities, which can include research laboratories in certain contexts.[2][4] A key provision of Subpart P is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals.[2]
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for chemical and pharmaceutical waste disposal.[1] It is crucial to be aware of and compliant with these local rules.
Characterizing this compound Waste
The first and most critical step in proper disposal is to determine if the waste is hazardous. While a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, general principles of chemical waste management apply. The generator of the waste (the laboratory) is responsible for making this determination.
Assessing Hazard Characteristics:
A chemical waste is considered hazardous if it exhibits one or more of the following characteristics as defined by the EPA:
| Characteristic | Description |
| Ignitability | Can create fire under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). |
| Corrosivity | Are acids or bases (pH less than or equal to 2, or greater than or equal to 12.5) that are capable of corroding metal containers. |
| Reactivity | Are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. |
| Toxicity | Are harmful or fatal when ingested or absorbed. |
In the absence of a specific SDS for this compound, a conservative approach should be taken. Many research compounds, particularly those with biological activity, should be managed as chemical waste and evaluated for hazardous characteristics.
Recommended Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of non-controlled research pharmaceuticals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.
Step 1: Waste Identification and Segregation
-
Labeling: All containers with this compound waste must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS office) and the full chemical name: "this compound."[5][6] Do not use abbreviations.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[5] Incompatible chemicals should never be mixed.
Step 2: Containerization
-
Primary Container: Collect waste in a container that is compatible with the chemical. The original container is often a good choice. Ensure the container is in good condition and has a secure, leak-proof cap.[5][7]
-
Secondary Containment: Store liquid waste containers in secondary containment (such as a chemical-resistant tray) to prevent spills.[5]
Step 3: On-site Accumulation
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory.[6] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers closed at all times except when adding waste.[5][6]
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or is no longer needed, contact your institution's EHS office to arrange for a pickup.[6] They will ensure the waste is transported and disposed of by a licensed hazardous waste vendor, typically through high-temperature incineration.[2]
What NOT to Do:
-
Do NOT pour this compound waste down the drain. [5][7] This is prohibited for many chemical wastes and is a poor environmental practice.
-
Do NOT dispose of this compound waste in the regular trash. [5][7] This includes "empty" containers that may still contain residual amounts of the chemical.
-
Do NOT evaporate chemical waste in a fume hood as a means of disposal. [5][7]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and glassware, must also be disposed of properly.
| Material | Disposal Procedure |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as solid chemical waste. |
| Empty Stock Bottles | The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste. For other chemicals, the first rinse should also be collected.[5] Follow your EHS guidelines for the disposal of triple-rinsed containers. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound must be collected and disposed of as hazardous waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research laboratory.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines and fostering a strong relationship with your institution's EHS office, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety and environmental responsibility within your laboratory.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Linogliride Fumarate
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Linogliride Fumarate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a guanidine-based insulin (B600854) secretagogue with hypoglycemic activity.[1] As a potent pharmaceutical compound, it requires careful handling to avoid potential exposure and adverse health effects. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile rubber. |
| Body Protection | Protective clothing | A lab coat or disposable gown, fully buttoned. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Face shield | Required when there is a risk of splashes or aerosol generation. | |
| Respiratory Protection | NIOSH-approved respirator | Use if handling large quantities or if dust generation is likely. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. All operations should be conducted within a designated and properly ventilated area, such as a chemical fume hood.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The substance should be stored in a tightly closed container in a dry, well-ventilated, and secure area.
-
Access to the storage area should be restricted to authorized personnel only.
2. Preparation and Handling:
-
Work Area: All handling of this compound powder must be performed within a certified chemical fume hood to control dust and vapors.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: Use a dedicated, clean weighing station within the fume hood. Avoid generating dusts during transfer.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small powder spills, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a labeled waste container.
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Route: Dispose of all waste containing this compound through an approved hazardous waste disposal service. Do not dispose of it down the drain or in regular trash.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) or this handling guide available when seeking medical advice.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
